

# Application Notes and Protocols for Leptin (93-105) Human ELISA Kit

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## Compound of Interest

Compound Name: *Leptin (93-105), human*

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## Introduction

Leptin, a 16 kDa protein hormone primarily synthesized in adipose tissue, is a critical regulator of energy homeostasis, appetite, and metabolism.[1] The human leptin molecule is comprised of 167 amino acids.[2][3] Specific fragments of leptin have been studied to understand their distinct biological activities. This document provides detailed information and protocols relevant to the human Leptin fragment (93-105). While specific ELISA kits for the Leptin (93-105) fragment are not commercially prevalent, the following sections provide a representative ELISA protocol based on commercially available kits for full-length human leptin, which can be adapted for the detection of this fragment with the appropriate specific antibodies.

## Application Notes

The Leptin (93-105) fragment has been shown to possess distinct biological activities, making it a molecule of interest in metabolic and endocrine research.

Biological Activity:

- **Modulation of Corticosterone Secretion:** Studies in cultured rat adrenocortical cells have demonstrated that the Leptin (93-105) fragment can exert a dose-dependent biphasic effect on corticosterone secretion. It has been observed to stimulate secretion at lower concentrations ( $10^{-8}$  M) and inhibit it at higher concentrations ( $10^{-6}$  M).[4]

- **Effects on Cell Proliferation:** In the same studies, this fragment also displayed a biphasic effect on the proliferation of adrenocortical cells, being proliferogenic at  $10^{-8}$  M and antiproliferogenic at  $10^{-6}$  M.[4]
- **Adrenal Function:** Research on regenerating rat adrenal cortex has indicated that human leptin fragment (93-105) can increase the plasma concentrations of both aldosterone and corticosterone, suggesting a role in modulating adrenal steroidogenesis.[5]

These findings suggest that the Leptin (93-105) fragment may interact with leptin receptors (Ob-Rs) or other receptors in a manner distinct from the full-length hormone, leading to varied downstream effects.[4] Its role in modulating adrenal function warrants further investigation for potential therapeutic applications in metabolic and endocrine disorders.

## Quantitative Data from Representative Human Leptin ELISA Kits

The following table summarizes the key performance characteristics of commercially available ELISA kits for full-length human leptin. This data can serve as a reference for establishing an assay for the Leptin (93-105) fragment.

Parameter	R&D Systems Quantikine	Elabscience	Abcam SimpleStep
Assay Type	Solid Phase Sandwich ELISA	Sandwich-ELISA	Sandwich ELISA
Assay Length	3.5 hours	-	1.5 hours
Sample Types	Cell Culture Supernates, Serum, Plasma (EDTA, Heparin, Citrate)	Serum, Plasma, Tissue homogenates, Cell culture supernatant, Other biological fluids	Cell culture supernatant, Plasma (Citrate, EDTA, Heparin), Serum
Sample Volume	10-100 µL	-	-
Sensitivity	7.8 pg/mL	9.38 pg/mL	4.65 pg/mL
Assay Range	15.6 - 1,000 pg/mL	15.63-1000 pg/mL	15.63 - 1000 pg/mL
Specificity	Natural and recombinant human Leptin	Human LEP	Human Leptin

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Serum:

- Allow whole blood to clot for 1 hour at room temperature or overnight at 2-8°C.
- Centrifuge for 20 minutes at 1000 x g at 2-8°C.
- Carefully collect the supernatant (serum).

Plasma:

- Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.

- Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
- Carefully collect the supernatant (plasma).

#### Cell Culture Supernatants:

- Centrifuge cell culture media for 20 minutes at 1000 x g at 2-8°C to remove any cellular debris.
- Collect the supernatant.

Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[6]

## Representative Sandwich ELISA Protocol

This protocol is a generalized procedure based on common steps from various human leptin ELISA kits.[7][8][9]

#### Materials:

- Microplate pre-coated with capture antibody
- Standard (recombinant human Leptin or Leptin (93-105))
- Sample or Standard Diluent
- Detection Antibody (biotinylated)
- Streptavidin-HRP or HRP Conjugate
- Wash Buffer
- Substrate Solution (e.g., TMB)
- Stop Solution
- Plate sealer

- Microplate reader

Procedure:

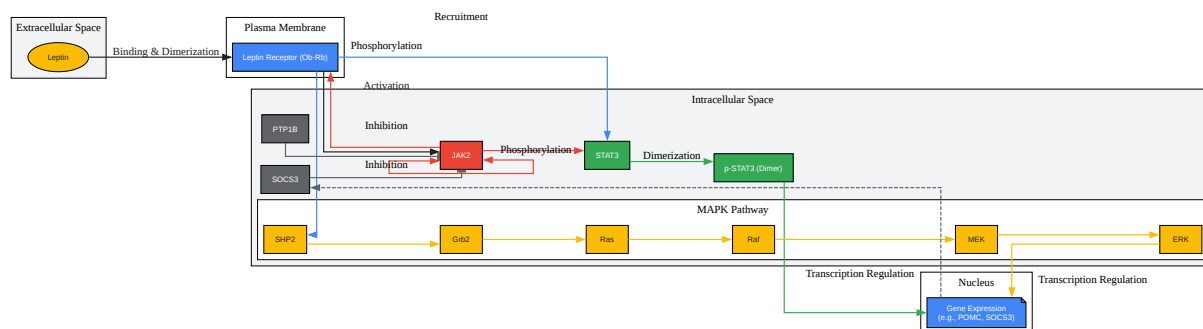
- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Prepare working dilutions of standards, detection antibody, and HRP conjugate as specified in the kit manual.
- **Standard and Sample Addition:** Add 100  $\mu$ L of standard, control, or sample to each well. It is recommended that all assays be performed in duplicate.
- **Incubation:** Cover the plate with a sealer and incubate for 1-2 hours at room temperature or 37°C, as specified.
- **Washing:** Aspirate each well and wash 3-5 times with wash buffer. Ensure complete removal of liquid at each step.
- **Detection Antibody Addition:** Add 100  $\mu$ L of the diluted detection antibody to each well.
- **Second Incubation:** Cover the plate and incubate for 30-60 minutes at room temperature or 37°C.
- **Washing:** Repeat the wash step as in step 4.
- **HRP Conjugate Addition:** Add 100-200  $\mu$ L of the HRP conjugate solution to each well.
- **Third Incubation:** Cover the plate and incubate for 30 minutes at room temperature or 37°C. Protect from light.
- **Washing:** Repeat the wash step as in step 4.
- **Substrate Addition:** Add 90-100  $\mu$ L of Substrate Solution to each well.
- **Color Development:** Incubate for 15-30 minutes at room temperature in the dark. Monitor color development.
- **Stop Reaction:** Add 50  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.

- Read Plate: Read the optical density at 450 nm within 30 minutes.

## Visualizations

### Leptin Signaling Pathway

The binding of leptin to its receptor (Ob-Rb) activates several intracellular signaling cascades, with the JAK-STAT pathway being the best characterized.[2] This pathway is crucial for mediating leptin's effects on energy balance and appetite. Leptin can also activate other pathways, including the MAPK and PI3K pathways.

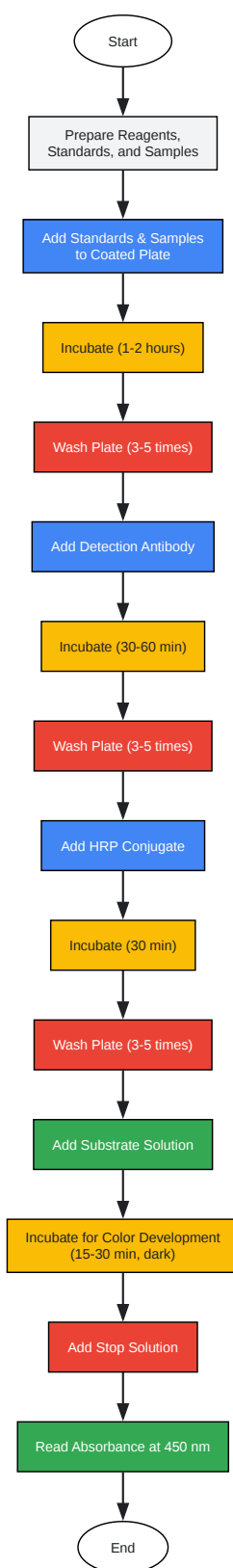


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Caption: Leptin signaling through JAK-STAT and MAPK pathways.

## Experimental Workflow: Sandwich ELISA

The following diagram illustrates the sequential steps of a typical sandwich ELISA procedure.



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Caption: A typical workflow for a sandwich ELISA experiment.



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